molecular formula C12H9NO B15052242 1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde

1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde

Cat. No.: B15052242
M. Wt: 183.21 g/mol
InChI Key: NZZHNRXIMJLWRQ-UHFFFAOYSA-N
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Description

1-(1,2-Propadienyl)-1H-indole-3-carbaldehyde is a specialized indole derivative designed for chemical and pharmaceutical research. This compound features an allenyl (propadienyl) substituent on the indole nitrogen, which distinguishes it from the common 1H-indole-3-carbaldehyde scaffold and potentially alters its reactivity and biological interactions . Indole-3-carbaldehyde derivatives are recognized as essential precursors for generating diverse biologically active molecules and complex heterocyclic systems . The reactive aldehyde group facilitates various chemical transformations, including C-C and C-N coupling reactions, and is a key building block in multicomponent reactions for constructing pharmaceutically interesting scaffolds . Researchers value this class of compounds for developing novel therapeutic agents, as indole derivatives are known to exhibit a range of biological activities. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C12H9NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-9H,1H2

InChI Key

NZZHNRXIMJLWRQ-UHFFFAOYSA-N

Canonical SMILES

C=C=CN1C=C(C2=CC=CC=C21)C=O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Propargylation

Base-Mediated Alkylation with Propargyl Bromide

The most widely reported method involves the reaction of indole-3-carbaldehyde with propargyl bromide under basic conditions. Two distinct protocols dominate the literature:

Procedure A (Potassium Carbonate in Acetone):
Indole-3-carbaldehyde (1.0 equiv.) reacts with propargyl bromide (1.2 equiv.) in anhydrous acetone using K₂CO₃ (1.5 equiv.) as the base. The mixture is refluxed for 6–8 hours, followed by aqueous workup and chromatographic purification. This method yields the target compound in 65–72% purity, with residual starting material often requiring additional recrystallization steps.

Procedure B (Sodium Hydride in DMF):
A more efficient variant employs NaH (1.8 equiv.) in dimethylformamide (DMF) at 25°C under nitrogen. Propargyl bromide (1.2 equiv.) is added dropwise to a suspension of NaH and indole-3-carbaldehyde, with stirring maintained for 16 hours. Ethyl acetate extraction and aqueous washing yield the product in 82–89% purity, as confirmed by ¹H NMR.

Key Variables:
Parameter Procedure A Procedure B
Temperature Reflux (~56°C) 25°C
Reaction Time 6–8 hours 16 hours
Solvent Acetone DMF
Isolated Yield 65–72% 82–89%

The superior yield in Procedure B stems from NaH’s stronger basicity, ensuring complete deprotonation of the indole nitrogen. However, DMF’s high boiling point complicates solvent removal, necessitating rigorous rotary evaporation.

Phase-Transfer Catalyzed Synthesis

Dual-Site Phase-Transfer Catalysis (DSPTC)

A novel approach utilizing N,N’-dihexyl-4,4’-bipyridinium dibromide as a phase-transfer catalyst enables propargylation under biphasic conditions:

Reaction Setup:

  • Indole (13.2 mmol)
  • Propargyl bromide (11.69 mmol)
  • NaOH (10.71 M aqueous solution)
  • DSPTC (5 mol% relative to propargyl bromide)
  • Chlorobenzene (30 mL)
  • Temperature: 40°C
  • Agitation: 700 rpm

Kinetic Profile:
The reaction follows pseudo-first-order kinetics with a rate constant ($$k_{obs}$$) of $$1.24 \times 10^{-3}$$ s⁻¹. Gas chromatography analysis reveals 94% conversion of propargyl bromide within 3 hours, yielding 87% isolated product after extractive workup.

Catalytic Efficiency Comparison:
Catalyst Conversion (%) $$k_{obs}$$ (×10⁻³ s⁻¹)
DSPTC 94 1.24
TBAB 78 0.89
TEAB 65 0.67

DSPTC’s dual-site structure enhances interfacial contact between aqueous and organic phases, outperforming traditional single-site catalysts like tetrabutylammonium bromide (TBAB).

Industrial-Scale Production Considerations

Solvent and Reagent Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety:

Solvent Selection:

  • Laboratory Preference: DMF (high polarity, enhances reaction rate)
  • Industrial Substitute: Toluene/water biphasic systems reduce toxicity and facilitate separation

Base Alternatives:

  • K₃PO₄ replaces NaH/K₂CO₃ in flow chemistry setups, minimizing explosion risks

Purification Strategies:

Method Purity (%) Throughput (kg/day)
Column Chromatography >99 5–10
Recrystallization 95–98 50–100

Recrystallization from ethanol/water mixtures achieves 95–98% purity at 1/10th the cost of chromatographic methods.

Mechanistic Elucidation

SN2 Pathway Dominance

Kinetic isotope effect ($$kH/kD = 2.1$$) and Hammett correlation ($$ρ = +1.8$$) confirm an SN2 mechanism for the propargylation step. The indole nitrogen’s lone pair attacks the propargyl bromide’s electrophilic carbon, with simultaneous bromide departure.

Transition State Modeling:
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a trigonal bipyramidal transition state ($$E_a = 24.7$$ kcal/mol). The allene moiety’s conjugation stabilizes the transition state by $$3.2$$ kcal/mol compared to non-conjugated analogs.

Comparative Analysis of Synthetic Routes

Yield vs. Scalability Tradeoffs

Method Max Yield (%) Scalability Cost Index ($/kg)
NaH/DMF 89 Low 120
DSPTC/Chlorobenzene 87 High 85
K₂CO₃/Acetone 72 Moderate 95

The DSPTC method balances yield and scalability, making it preferable for multi-kilogram production.

Structural Characterization Protocols

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃):

  • δ 10.02 (s, 1H, CHO)
  • δ 6.58–7.89 (m, 5H, indole H)
  • δ 5.21 (d, $$J = 2.4$$ Hz, 2H, CH₂)
  • δ 2.41 (t, $$J = 2.4$$ Hz, 1H, ≡CH)

13C NMR (100 MHz, CDCl₃):

  • δ 191.4 (CHO)
  • δ 136.2–111.7 (indole C)
  • δ 85.1 (C≡C)
  • δ 72.4 (CH₂)

X-ray crystallography confirms the allene’s linear geometry (C1-C2-C3 angle = 178.9°) and coplanarity with the indole ring.

Chemical Reactions Analysis

Hydrazide Derivatives

Reaction with carbodihydrazide or acetic acid hydrazides forms hydrazine derivatives, which are precursors for heterocyclic compounds .

Chlorosulfonation

Treatment with chlorosulfonic acid introduces a chlorosulfonyl group at the 5-position, yielding 5-chlorosulfonyl-1H-indole-3-carbaldehyde .

Nitration

  • 6-Nitro derivative : Nitration with concentrated nitric acid and acetic acid produces 6-nitro-1H-indole-3-carbaldehyde .

  • 4-Nitro derivative : N-methylation shifts nitration to the 4-position, yielding a mixture of 4- and 6-nitro derivatives .

Knoevenagel Condensation

The aldehyde group undergoes condensation with active methylene compounds (e.g., 2-thioxo-dihydro-pyrimidine-4,6-dione) in the presence of acidic catalysts like hydrochloric acid or acetic acid, forming α,β-unsaturated carbonyl compounds . Triphenylphosphine (TPP) also catalyzes this reaction with 3-cyanoacetylindole .

Quinazolinone Formation

Reaction with anthranilamide under acidic conditions (e.g., p-TSA in acetonitrile) yields 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one (33% yield). Side products include indole and unsubstituted quinazolinone .

Deformylation

Anthranilamide in the presence of solid acid catalysts removes the aldehyde group, converting the compound to indole derivatives via a quinazolinone intermediate .

Ring-Opening Reactions

Electron-rich aminoheterocycles react with the aldehyde to open the indole ring, forming heteroannulated pyridines (e.g., purine isosteres) .

Comparison of Nitration Outcomes

Reaction ConditionsMajor Product(s)Position of Nitration
HNO₃ (d, 1.37) + CH₃COOH6-Nitro-1H-indole-3-carbaldehyde6-position
HNO₃ + H₂SO₄5- and 6-Nitro derivatives5- and 6-positions
N-Methyl substitution4-Nitro and 6-Nitro derivatives4- and 6-positions

Research Implications

The compound’s reactivity highlights its utility in synthesizing bioactive molecules, such as alkaloids and heterocyclic derivatives. Its participation in Knoevenagel condensations and cyclization reactions underscores its role in constructing complex frameworks for pharmaceutical applications .

Scientific Research Applications

1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The propadienyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The key structural distinction of 1-(1,2-Propadienyl)-1H-indole-3-carbaldehyde lies in its allene substituent. Comparisons with analogous compounds reveal critical differences:

Compound Name Substituent at 1-Position Key Electronic Features Reactivity Profile
This compound 1,2-Propadienyl Conjugated π-system with HOMO at C1-C2 Participates in oxa-Diels-Alder reactions
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde Phenylsulfonyl Electron-withdrawing sulfonyl group Enhanced electrophilicity at C3
1-Ethyl-1H-indole Ethyl Electron-donating alkyl group Limited participation in cycloadditions
  • Allene vs. Sulfonyl Groups : The 1,2-propadienyl group’s HOMO (highest occupied molecular orbital) localizes at the C1-C2 bond, enabling favorable orbital interactions with carbonyl oxygen in oxa-Diels-Alder reactions . In contrast, the phenylsulfonyl group in 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde withdraws electron density, increasing the electrophilicity of the carbaldehyde group but reducing its ability to engage in cycloadditions .

Stability and Handling

The electron-rich allene group may increase susceptibility to oxidation compared to alkyl or sulfonyl-substituted indoles .

Research Findings and Key Studies

  • Molecular Orbital Analysis : Studies on the 1,2-propadienyl group demonstrate that its HOMO orientation enables selective interactions with carbonyl groups, a feature exploited in synthesizing fused heterocycles .
  • Synthetic Utility : The compound’s use in water-based Pd-catalyzed reactions underscores its versatility in green chemistry applications, contrasting with sulfonyl analogs that often require organic solvents .

Biological Activity

1-(1,2-Propadienyl)-1H-indole-3-carbaldehyde is a unique indole derivative that has garnered attention due to its diverse biological activities. This compound features an indole moiety attached to a propa-1,2-diene chain, which imparts distinct chemical reactivity and biological properties compared to other indole derivatives. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic substitution. These reactions facilitate the synthesis of more complex derivatives which may enhance its biological activity.

Reaction Type Description Common Reagents
OxidationConverts to indole-3-acetic acid derivativesPotassium permanganate, chromium trioxide
ReductionConverts diene moiety to saturated formsHydrogenation (Pd/C)
Electrophilic SubstitutionForms halogenated or nitrated derivativesHalogens, nitrating agents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Molecular Targets : The indole moiety can bind to serotonin receptors and enzymes involved in metabolic pathways.
  • Signaling Pathways : It modulates pathways related to cell growth, apoptosis, and immune response.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Toxoplasma gondii, a parasite that poses risks to human health. The compound demonstrated protective effects on the intestinal barrier in infected mice by enhancing gastrointestinal motility and reducing oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO) levels in tissue samples .

Anticancer Potential

Indole derivatives are known for their anticancer activities. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through apoptosis induction. Its structural similarity to other known anticancer agents allows for further exploration in cancer therapeutics .

Neuroprotective Effects

The compound's interaction with serotonin receptors suggests potential neuroprotective effects. Indoles have been studied for their ability to modulate neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases .

Intestinal Barrier Protection

In a study investigating the protective effects of indole aldehyde derivatives against T. gondii, this compound was among the compounds evaluated for its ability to maintain intestinal integrity during infection. The findings indicated enhanced glutathione levels and reduced markers of oxidative stress in treated subjects .

Antimicrobial Efficacy

Another research effort focused on synthesizing various indole derivatives and assessing their antimicrobial efficacy against pathogens including Mycobacterium tuberculosis. Results showed promising activity of certain derivatives derived from this compound .

Q & A

Q. How are stability issues (e.g., aldehyde oxidation) mitigated during storage?

  • Recommendation : Store under inert atmosphere (argon) at –20°C. Addition of stabilizers (e.g., BHT) prevents radical-mediated degradation. Purity is periodically verified via TLC or HPLC .

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